molecular formula C27H27N3O3S2 B2957880 N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361173-45-7

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No.: B2957880
CAS No.: 361173-45-7
M. Wt: 505.65
InChI Key: MKTIKLFEBGYHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O3S2 and its molecular weight is 505.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3S2/c1-18-14-19(2)17-30(16-18)35(32,33)23-12-10-20(11-13-23)26(31)28-22-7-5-6-21(15-22)27-29-24-8-3-4-9-25(24)34-27/h3-13,15,18-19H,14,16-17H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTIKLFEBGYHBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a synthetic compound that incorporates a benzo[d]thiazole moiety, known for its diverse biological activities. The compound's structure suggests potential pharmacological applications, particularly in cancer therapy and antimicrobial treatments. This article explores the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The compound can be represented as follows:

C21H24N2O2S\text{C}_{21}\text{H}_{24}\text{N}_{2}\text{O}_{2}\text{S}

Key Functional Groups:

  • Benzo[d]thiazole : A fused heterocyclic ring contributing to biological activity.
  • Piperidine Sulfonamide : Enhances solubility and bioactivity.

Anticancer Activity

Research indicates that compounds containing the benzo[d]thiazole moiety exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study:
A study reported that a related benzo[d]thiazole compound demonstrated an IC50 value of 5.4 µM against MCF-7 cells, indicating potent anticancer activity. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways and inhibition of the Bcl-2 protein family .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been documented to possess antibacterial and antifungal activities.

Research Findings:
A series of thiazole-based compounds were evaluated for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Notably, the presence of electron-withdrawing groups on the phenyl ring enhanced antimicrobial activity. Compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like norfloxacin .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be rationalized through its structure:

Substituent Effect on Activity
Benzo[d]thiazole moietyEnhances anticancer and antimicrobial activity
Dimethylpiperidine sulfonyl groupIncreases solubility and bioavailability
Electron-withdrawing groupsImprove antimicrobial potency

Crystal Structure Analysis

X-ray crystallography has confirmed the successful synthesis of related thiazole compounds, revealing critical bond lengths and angles that support their biological efficacy. For example, the C=O bond length in similar compounds was found to be approximately 1.221 Å, indicative of strong intermolecular interactions that may enhance biological activity .

Q & A

What are the recommended synthetic routes for N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide, and how can reaction conditions be optimized?

Level: Advanced
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the benzothiazole core. A plausible route includes:

Benzothiazole synthesis : Condensation of 2-aminothiophenol with substituted benzaldehyde derivatives under POCl₃ catalysis, as seen in analogous thiadiazole syntheses (reflux at 90°C, 3 hours) .

Sulfonylation : Reaction of the intermediate with 3,5-dimethylpiperidine sulfonyl chloride in a polar aprotic solvent (e.g., DMSO or pyridine) using a base like triethylamine to facilitate sulfonamide bond formation .

Coupling : Amide bond formation via activation of the carboxylic acid (e.g., using EDC/HOBt) with the benzothiazole-phenylamine intermediate .
Optimization : Use Design of Experiments (DoE) to evaluate variables (temperature, solvent, stoichiometry). For example, flow chemistry approaches can enhance reproducibility and yield, as demonstrated in diphenyldiazomethane synthesis .

How can the structural identity and purity of this compound be validated?

Level: Basic
Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra to confirm substitution patterns. For instance, the benzo[d]thiazole moiety shows characteristic aromatic protons at δ 7.5–8.5 ppm, while the piperidine sulfonyl group exhibits distinct methyl resonances (δ 1.0–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular formula (C₂₇H₂₆N₃O₃S₂).
  • Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages (deviation <0.4%) .
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions, as seen in related sulfonamide derivatives .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in enzyme inhibition studies?

Level: Advanced
Methodological Answer:

  • Analog Synthesis : Modify substituents on the benzothiazole (e.g., electron-withdrawing groups) or piperidine (e.g., varying alkyl chains) to assess impact on target binding. For example, fluorine substitution on aryl rings enhances metabolic stability .
  • Docking Studies : Use software like AutoDock to model interactions with enzymes (e.g., PFOR or kinases). Prioritize residues forming hydrogen bonds (e.g., amide NH with active-site aspartate) .
  • Enzymatic Assays : Compare IC₅₀ values of analogs in vitro. For contradictory results (e.g., high binding affinity but low inhibition), evaluate allosteric effects or competitive binding using fluorescence polarization .

How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

Level: Advanced
Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, plasma protein binding, and metabolic stability (e.g., CYP450 assays). Poor in vivo activity may stem from rapid clearance, as seen with sulfonamide derivatives .
  • Tissue Distribution Studies : Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs.
  • Metabolite Identification : LC-MS/MS can detect active/inactive metabolites. For example, N-dealkylation of the piperidine group may reduce efficacy .
  • Species-Specific Differences : Compare rodent vs. human hepatocyte metabolism to refine translational relevance .

What computational methods are suitable for predicting the ADMET properties of this compound?

Level: Advanced
Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate permeability (LogP <5), solubility (LogS >-4), and CYP inhibition. The sulfonyl group may increase hydrophilicity but reduce BBB penetration .
  • Toxicity Screening : Apply QSAR models for hepatotoxicity (e.g., DILI predictor) and Ames mutagenicity tests. Piperidine derivatives often show low genotoxic risk .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns to identify critical interactions (e.g., sulfonyl oxygen with catalytic lysine) .

How can researchers resolve contradictory data in enzyme inhibition vs. cellular assay results?

Level: Advanced
Methodological Answer:

  • Off-Target Profiling : Screen against related enzymes (e.g., kinases or phosphatases) using selectivity panels.
  • Cellular Uptake Studies : Measure intracellular concentrations via LC-MS. Poor permeability may explain low cellular activity despite high in vitro potency .
  • Post-Translational Effects : Assess downstream signaling (e.g., phosphorylation via Western blot) to confirm target engagement .

What are the best practices for formulating this compound in preclinical studies?

Level: Basic
Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes for intravenous administration.
  • Stability Testing : Monitor degradation under varying pH (2–9) and temperatures (4–40°C). Sulfonamides are prone to hydrolysis in acidic conditions .
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies in rodents, starting at 10 mg/kg and escalating based on toxicity markers (e.g., liver enzymes) .

How can the selectivity of this compound for its target be improved?

Level: Advanced
Methodological Answer:

  • Fragment-Based Design : Replace the benzothiazole with smaller heterocycles (e.g., triazoles) to reduce off-target interactions .
  • Proteomic Profiling : Use thermal shift assays (TSA) to identify off-target proteins binding to the compound .
  • Covalent Modification : Introduce electrophilic warheads (e.g., acrylamides) for irreversible inhibition, guided by cysteine proximity in the active site .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.